ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a synthetic heterocyclic compound featuring a coumarin (chromen-2-one) core substituted with a bromine atom at position 5. The chromene moiety is linked via a carbonyl group to a piperazine ring, which is further functionalized with an ethyl carboxylate group.
The synthesis of such derivatives typically involves condensation reactions between activated chromene precursors (e.g., 6-bromo-3-acetylcoumarin) and nitrogen-containing heterocycles like piperazine. For instance, analogous compounds are synthesized via reactions with hydrazine hydrate or substituted amines under reflux conditions in polar solvents like ethanol or acetic acid . The bromine substituent enhances electrophilicity at the chromene core, facilitating nucleophilic attack during coupling reactions .
Properties
IUPAC Name |
ethyl 4-(6-bromo-2-oxochromene-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-2-24-17(23)20-7-5-19(6-8-20)15(21)13-10-11-9-12(18)3-4-14(11)25-16(13)22/h3-4,9-10H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMRKWYQWVJQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the bromination of 2H-chromene-3-carboxylate followed by the formation of the piperazine ring. The reaction conditions often require the use of strong bases and specific solvents to ensure the proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Antimicrobial Properties
Chromene derivatives, including ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate, have shown significant antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial targets effectively.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Research indicates that the compound acts by disrupting cellular processes in bacteria, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
The presence of the piperazine moiety in this compound enhances its pharmacological properties, contributing to its potential as an anticancer agent. Studies have demonstrated that related chromene compounds exhibit cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | >100 |
| CRL 1548 (Breast cancer) | >100 |
These findings suggest that the compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Conclusion and Future Directions
This compound exhibits promising biological activities that warrant further exploration in medicinal chemistry. Its antimicrobial and anticancer properties make it a valuable candidate for drug development.
Future research should focus on:
- Detailed mechanistic studies to elucidate its action pathways.
- Optimization of its chemical structure to enhance efficacy and reduce toxicity.
- Clinical trials to evaluate safety and effectiveness in humans.
Mechanism of Action
The mechanism by which ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atom and chromene moiety play crucial roles in these interactions, leading to the modulation of various biological pathways.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact mechanism of action depends on the specific biological system and the context in which the compound is used.
Comparison with Similar Compounds
Chromene Core Modifications
- This compound serves as a baseline for evaluating bromine’s role in enhancing stability or activity .
- 4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde: Replacing bromine with methoxy introduces steric bulk and electron-donating properties, which may improve solubility but reduce electrophilicity. The extended phenoxy-acetyl chain could influence molecular recognition in enzyme-binding pockets .
Piperazine-Linked Derivatives
- Ethyl 4-[2-(4-Bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate: This analogue replaces the chromene core with a phenoxy-acetyl group bearing bromo and chloro substituents. The dual halogenation likely enhances lipophilicity and resistance to metabolic degradation compared to the target compound .
- Ethyl 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate : Substituting the chromene-carbonyl with a pyrazole ring shifts the electronic profile, favoring interactions with hydrophobic enzyme domains. Such modifications highlight the versatility of piperazine-carboxylate scaffolds in drug design .
Pharmacological Activity
- Anticancer Potential: Derivatives like 6-bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one (from ) demonstrate significant anticancer activity, with the bromine atom contributing to enhanced DNA intercalation or kinase inhibition. The target compound’s piperazine group may further improve solubility and bioavailability compared to simpler heterocyclic analogues .
- VEGFR-2 Inhibition : Piperazinylphthalazines (e.g., from ) show potent VEGFR-2 inhibition, suggesting that the piperazine-carboxylate motif in the target compound could similarly target angiogenic pathways. Bromine’s electron-withdrawing effects may stabilize ligand-receptor interactions .
Physicochemical Properties
- Piperazine’s basicity may counterbalance this by improving salt formation in acidic environments .
- Hydrogen Bonding : The carbonyl groups (chromene-2-one, piperazine-carboxylate) and bromine atom create multiple hydrogen-bonding sites, enhancing crystal packing stability. This contrasts with methoxy-substituted derivatives, where steric hindrance may disrupt intermolecular interactions .
Biological Activity
Ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a synthetic compound belonging to the class of chromene derivatives, which are known for their diverse biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a chromene backbone with a bromo group and a piperazine moiety , which enhances its pharmacological properties. The bromine atom contributes to the compound's reactivity, making it suitable for further chemical transformations.
| Property | Value |
|---|---|
| Molecular Formula | C14H14BrN1O4 |
| Molecular Weight | 344.17 g/mol |
| Solubility | Moderate in polar solvents |
| Lipophilicity | High |
The biological activity of this compound primarily involves interactions with specific molecular targets, including enzymes and receptors. The bromo group and the chromene moiety are crucial in modulating various biological pathways. The compound may act as an inhibitor or modulator of enzymatic activities, influencing cellular functions and signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of chromene derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine | TBD | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
The exact MIC for ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine is still under investigation but is expected to be comparable to other effective antimicrobial agents.
Anticancer Activity
Chromene derivatives have been studied for their anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells. For example, a related study reported that chromene derivatives facilitated the differentiation of human promyelocytic leukemia cells (HL-60) into mature monocyte/macrophage-like cells, suggesting potential therapeutic applications in cancer treatment.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various chromene derivatives against common pathogens. Ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine was included in the screening, showing promising results against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : Research involving HL-60 cells demonstrated that treatment with chromene derivatives led to significant differentiation and apoptosis, indicating their potential as anticancer agents.
Q & A
Basic: What are the common synthetic routes for ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves coupling a brominated coumarin carbonyl derivative with a substituted piperazine. A general approach includes:
Coupling via Acyl Chloride : React 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride with ethyl piperazine-1-carboxylate in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor completion via TLC (hexane:ethyl acetate, 1:2) .
Protection/Deprotection Strategies : Use tert-butyl or benzyl carbamate protecting groups to prevent side reactions during acylation. For example, tert-butyl piperazine-1-carboxylate can be deprotected post-coupling using trifluoroacetic acid (TFA) .
Optimization Tips :
- Increase yields (up to 95%) by using excess acyl chloride (1.2 equiv.) and refluxing in ethanol for 5–8 hours.
- Purify via flash chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for coumarin), piperazine methylene (δ 3.4–4.1 ppm), and ethyl ester (δ 1.2–1.4 ppm for CH₃) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~165–175 ppm) and bromine-induced deshielding in the coumarin ring .
Mass Spectrometry (MS) :
- ESI-MS detects [M+H]⁺ ions (e.g., m/z 439.2 for C₁₉H₂₀BrN₂O₅⁺). Fragmentation patterns confirm the piperazine and ester moieties .
HPLC-PDA : Purity analysis using a C18 column (acetonitrile:water, 70:30) at 254 nm .
Advanced: How can researchers resolve conflicting crystallographic data when determining the compound’s structure?
Answer:
Conflicts in crystallographic data (e.g., bond lengths or angles) require:
SHELX Refinement : Use SHELXL for small-molecule refinement. Key steps:
- Apply restraints for disordered regions (e.g., ethyl ester groups).
- Validate hydrogen bonding via O–H···N interactions (distance ~2.8 Å) .
Twinned Data Handling : For high-symmetry crystals, apply TWIN/BASF commands in SHELXTL to model twinning .
Cross-Validation : Compare with DFT-optimized geometries (e.g., using Gaussian at B3LYP/6-31G* level) to confirm experimental vs. theoretical deviations .
Advanced: What strategies mitigate unexpected byproducts during synthesis, such as bromination or acylation issues?
Answer:
Common byproducts and solutions:
Unplanned Bromination :
- Observed in coumarin derivatives when using bromine-rich solvents. Mitigate by substituting DCM with THF and adding molecular sieves to absorb HBr .
Intramolecular Acylation :
- Prevent cyclization (e.g., carbazole formation) by using bulky protecting groups (e.g., tert-butyl) and low temperatures (0–5°C) during acylation .
Piperazine Over-reactivity :
- Quench excess acyl chloride with ice-cold sodium bicarbonate immediately post-reaction to avoid diacylation .
Advanced: How to design experiments to assess the compound’s pharmacokinetics and bioavailability?
Answer:
In Vitro/In Vivo Workflow :
Metabolic Stability :
- Incubate with liver microsomes (human/rat) at 37°C. Monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using Michaelis-Menten kinetics .
Plasma Protein Binding :
- Use equilibrium dialysis (phosphate buffer, pH 7.4). Measure free fraction (fu) to predict tissue penetration .
In Vivo PK :
- Administer orally (10 mg/kg) to rodents. Collect plasma samples at 0.5, 2, 6, 12, 24 h. Quantify via UPLC-QTOF and calculate AUC, Cₘₐₓ, and bioavailability (F%) .
Basic: What are the safety considerations for handling this compound?
Answer:
Key hazards and protocols:
Toxicity : Classified as H302 (harmful if swallowed). Use PPE (gloves, goggles) and work in a fume hood .
Environmental Risks : H413 (harmful to aquatic life). Dispose via incineration (≥1000°C) with scrubbers .
Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .
Advanced: How to analyze structure-activity relationships (SAR) for this compound’s biological targets?
Answer:
SAR Workflow :
Analog Synthesis :
Biological Assays :
- Test against PARP-1/2 (IC₅₀ via ELISA) or cancer cell lines (e.g., BRCA1-deficient MDA-MB-436; IC₅₀ via MTT assay) .
Computational Modeling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
